![molecular formula C13H16N2O3 B1271343 1-(1-Adamantyl)imidazolidine-2,4,5-trione CAS No. 37428-73-2](/img/structure/B1271343.png)
1-(1-Adamantyl)imidazolidine-2,4,5-trione
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Overview
Description
“1-(1-Adamantyl)imidazolidine-2,4,5-trione”, also known as Adamatril or AdT, is a potential drug molecule. It has a molecular weight of 248.28 . The IUPAC name for this compound is 1-(1-adamantyl)-2,4,5-imidazolidinetrione .
Synthesis Analysis
The synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione involves the cyclization of 1,3-bis [adamantan-1 (2)-ylureas] and 1,1’- (alkyl-1,n-diyl)bis [3- (adamantan-1-yl)ureas] with oxalyl chloride under mild conditions with high yields .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 248.28 .
Scientific Research Applications
Chemotherapy Enhancement
This compound has been studied for its potential to inhibit DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). By inhibiting TDP1, it may enhance the effectiveness of chemotherapy agents that induce DNA damage, as cancer cells rely on DNA repair mechanisms to survive the treatment .
Cancer Research
The adamantane derivative shows promise in cancer research due to its cytotoxic effects on certain cancer cell lines, such as glioblastoma. This suggests potential applications in developing new anticancer therapies .
Molecular Synthesis
The compound serves as a building block in the synthesis of heterocyclic compounds. Its unique structure allows for the creation of new molecules with potential biological activity .
Drug Synthesis
Due to its versatile chemical structure, 1-(1-Adamantyl)imidazolidine-2,4,5-trione is valuable in drug synthesis. It can be used to create various pharmacologically active agents.
Catalysis
Researchers have explored its use in catalysis, particularly in reactions involving the formation of imidazolidene carbene pivalate catalysts for olefin metathesis .
Material Science
Biological Studies
Its bioisosteric replacement of the ureide group with a parabanic acid fragment increases solubility, facilitating biological studies .
Enzyme Inhibition Research
1-(1-Adamantyl)imidazolidine-2,4,5-trione is used in research focused on enzyme inhibition, which is crucial for understanding and manipulating metabolic pathways .
Safety and Hazards
properties
IUPAC Name |
1-(1-adamantyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAMZIXLIWFURG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368763 |
Source
|
Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)imidazolidine-2,4,5-trione | |
CAS RN |
37428-73-2 |
Source
|
Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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